molecular formula C26H17ClF2N2O5 B2991874 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide CAS No. 866342-11-2

2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2991874
CAS No.: 866342-11-2
M. Wt: 510.88
InChI Key: DOQZQHVLTXLWOL-UHFFFAOYSA-N
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Description

2-[8-(4-Chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide is a complex synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a [1,4]dioxino[2,3-g]quinolin-9-one core structure, which is a fused heterocyclic system, substituted at the 8-position with a 4-chlorobenzoyl group and at the 6-yl position with an acetamide linker bearing a 3,4-difluorophenyl moiety . The specific strategic incorporation of chlorine and fluorine atoms is often employed in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. Compounds based on quinazolinone and related nitrogen-containing heterocycles, such as the quinoline core present in this structure, are known to possess a wide spectrum of significant biological activities. These activities, documented in research on similar molecular frameworks, can include antibacterial, antifungal, anti-inflammatory, and antitumor effects . The primary research applications for this specific compound are anticipated to be in the fields of drug discovery and development, where it may serve as a key intermediate in organic synthesis or be investigated as a potential small-molecule inhibitor for various enzymatic targets. Researchers can utilize this chemical as a pharmacophore for developing novel therapeutic agents or as a biological probe to study specific disease mechanisms. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClF2N2O5/c27-15-3-1-14(2-4-15)25(33)18-12-31(13-24(32)30-16-5-6-19(28)20(29)9-16)21-11-23-22(35-7-8-36-23)10-17(21)26(18)34/h1-6,9-12H,7-8,13H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQZQHVLTXLWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)Cl)CC(=O)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClF2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving appropriate dihydroxy compounds and aldehydes or ketones.

    Substitution Reactions: The chlorobenzoyl and difluorophenyl groups are introduced through nucleophilic substitution reactions using corresponding halides and appropriate nucleophiles.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using coupling agents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides and nucleophiles in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

The compound 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide is a quinoline derivative with potential applications in various scientific fields, including medicinal chemistry and material science. It contains a quinoline core, a dioxin ring, and chlorobenzoyl and difluorophenyl groups.

Note: Information regarding specific applications of this compound is limited and further research may be required to fully understand its potential.

Compound Identifiers

  • ChemDiv Compound ID: C647-0440
  • Molecular Formula: C26H17ClF2N2O5C_{26}H_{17}ClF_2N_2O_5
  • IUPAC Name: 2-[8-(4-chlorobenzoyl)-9-oxo-2H3H6H9H-dioxino[23-g]quinolin-6-yl]-N-(34-difluorophenyl)acetamide
  • SMILES: O=C(CN(C=C1C(c(cc2)ccc2Cl)=O)c(cc2OCCOc2c2)c2C1=O)Nc(cc1)cc(F)c1F
  • InChI Key: DOQZQHVLTXLWOL-UHFFFAOYSA-N
  • MDL Number (MFCD): Not available in the search results.

Potential Research Applications

While the search results do not provide detailed case studies or specific research findings for this compound, they suggest its use is limited to non-human research. The compound is available from various suppliers for research purposes. Its complex structure makes it interesting for scientific fields such as medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit key enzymes involved in metabolic pathways, thereby exerting antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The target compound shares a common [1,4]dioxino[2,3-g]quinoline backbone with several analogs, differing primarily in substituents on the benzoyl and acetamide groups. Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider ID
Target Compound C₂₈H₂₁ClF₂N₂O₅ 538.93 8-(4-chlorobenzoyl), N-(3,4-difluorophenyl) Not Provided
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide C₂₉H₂₆N₂O₇ 514.53 8-(4-ethoxybenzoyl), N-(3-methoxyphenyl) 1599511
2-{8-Benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide C₂₈H₂₄N₂O₇ 500.50 8-benzoyl, N-(2,4-dimethoxyphenyl) ZINC2689857
8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one C₂₈H₂₃FNO₆ 488.49 8-(4-ethoxybenzoyl), 6-(2-fluorobenzyl) ZINC2693375

Key Observations :

  • Electron-Withdrawing vs.
  • Fluorine Substituents: The 3,4-difluorophenyl group in the target compound increases hydrophobicity and metabolic stability relative to non-fluorinated analogs (e.g., dimethoxyphenyl or methoxyphenyl) .
  • Molecular Weight : The target compound (538.93 g/mol) is heavier than analogs like the dimethoxyphenyl derivative (500.50 g/mol), which may affect solubility and permeability .

Bioactivity and Structure–Activity Relationships (SAR)

  • Core Scaffold Activity: The [1,4]dioxino[2,3-g]quinoline core is associated with kinase inhibition and antiproliferative effects, as seen in structurally related quinoline derivatives .
  • Substituent Effects :
    • Chlorobenzoyl Group : Chlorine at the 4-position may enhance binding to hydrophobic pockets in target proteins, as observed in chlorophenyl-containing kinase inhibitors .
    • Fluorinated Acetamide : Fluorine atoms improve metabolic stability and membrane permeability, as demonstrated in fluorophenylacetamide analogs .
  • Activity Cliffs: Small structural changes (e.g., chloro → ethoxy) can lead to significant potency differences.

Computational Similarity and Predictive Modeling

Studies highlight the utility of computational tools in comparing structural analogs:

  • Tanimoto Coefficient: Compounds with >70% similarity in fingerprint-based metrics (e.g., MACCS or Morgan fingerprints) often share bioactivity profiles .
  • Activity Landscape Modeling: Substituent variations (e.g., chloro vs. methoxy) may create "activity cliffs," where minor structural changes drastically alter potency .

Biological Activity

The compound 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide is a complex organic molecule belonging to the class of quinoline derivatives . Its molecular formula is C27H21ClF2N2O6C_{27}H_{21}ClF_2N_2O_6 with a molecular weight of approximately 504.92 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and therapeutic applications.

Chemical Structure

The structural complexity of this compound includes a quinoline core fused with a dioxin ring and various functional groups such as chlorobenzoyl and difluorophenyl moieties. The arrangement of these substituents plays a crucial role in its biological activity.

Property Details
IUPAC Name This compound
CAS Number 866342-11-2
Molecular Formula C27H21ClF2N2O6
Molecular Weight 504.92 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to antimicrobial or anticancer effects.
  • Receptor Modulation : Interaction with receptors can modulate signaling pathways that are crucial for cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Antimicrobial Activity : The presence of the dioxin ring and quinoline structure suggests potential efficacy against various pathogens.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating inflammatory cytokines.

Study 1: Anticancer Activity

In a study examining the effects of quinoline derivatives on cancer cell lines (e.g., PC-3 and MCF-7), the compound demonstrated significant cytotoxicity. The mechanism was linked to the inhibition of the phosphoinositide 3-kinase/Akt pathway, leading to cell cycle arrest and apoptosis .

Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of similar quinoline derivatives against various bacterial strains. Results indicated that compounds with similar structures exhibited potent antibacterial activity, suggesting that modifications in the substituents could enhance efficacy .

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps, with yields improved by ligand tuning (e.g., XPhos) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Temperature Control : Cyclization at 80–100°C minimizes side products .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., 3,4-difluorophenyl group) and acetamide linkage .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dioxinoquinoline core. Intramolecular H-bonding (e.g., C–H···O interactions) stabilizes the crystal lattice .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .

Basic: How is preliminary biological activity screened, and what assays are recommended?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Molecular Docking : Predict binding affinity to targets like DNA gyrase or topoisomerase IV using AutoDock Vina .

Advanced: How can computational methods elucidate reaction mechanisms and optimize pathways?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Reaction Path Search : Use Gaussian or ORCA to model transition states and intermediates (e.g., cyclization steps) .
    • DFT Studies : Compare activation energies of competing pathways (e.g., SN1 vs. SN2 for acetamide formation) .
  • Machine Learning : Train models on reaction databases to predict optimal conditions (solvent, catalyst) and reduce trial-and-error .

Advanced: How to resolve contradictions in reported biological activity or synthetic yields?

Methodological Answer:

  • Reproducibility Checks :
    • Control Experiments : Verify purity via HPLC (>95%) and exclude solvent impurities .
    • Catalyst Replication : Ensure identical ligand ratios (e.g., Pd:ligand = 1:2) as minor variations affect yields .
  • Meta-Analysis : Compare datasets across studies to identify outliers (e.g., atypical MIC values due to assay pH differences) .

Advanced: What methodologies assess the compound’s photophysical properties for material science applications?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure λₐᵦₛ (250–400 nm) to identify π→π* transitions in the quinoline core .
  • Fluorescence Spectroscopy : Quantify quantum yield (Φ) in solvents of varying polarity to study solvatochromism .
  • TD-DFT Calculations : Correlate experimental spectra with theoretical electronic transitions .

Advanced: How to address regioselectivity challenges in functionalizing the dioxinoquinoline core?

Methodological Answer:

  • Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitution .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during synthesis .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature to favor desired regioisomers (e.g., lower temps for kinetic products) .

Advanced: What strategies enhance compound stability under physiological or storage conditions?

Methodological Answer:

  • Degradation Studies :
    • pH Stability : Incubate in buffers (pH 2–9) and monitor decomposition via LC-MS .
    • Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation .
  • Formulation : Encapsulate in liposomes or cyclodextrins to improve aqueous solubility and shelf life .

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